(3E,5R,7S,8S,11E,13R,15S,16S)-3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione
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Overview
Description
The compound (3E,5R,7S,8S,11E,13R,15S,16S)-3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione is a complex organic molecule characterized by its multiple chiral centers and unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of oxazole rings and the construction of the macrocyclic diene-dione framework. Key steps may include:
Formation of Oxazole Rings: This can be achieved through cyclization reactions involving amino alcohols and carboxylic acids under dehydrating conditions.
Macrocyclization: The macrocyclic structure is often formed through ring-closing metathesis (RCM) reactions, which require specific catalysts such as Grubbs’ catalysts.
Functional Group Interconversions: Various functional groups are introduced or modified through reactions such as oxidation, reduction, and substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:
Scaling Up Reactions: Ensuring that reactions can be performed on a large scale with consistent results.
Process Optimization: Refining reaction conditions, such as temperature, pressure, and solvent choice, to improve efficiency.
Purification Techniques: Employing methods such as chromatography and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: Replacement of one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in aprotic solvents.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable leaving group and base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new derivatives with altered functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Biology
Drug Development:
Biochemical Probes: Utilized in studying biological pathways and interactions.
Medicine
Therapeutics: Investigated for its potential therapeutic effects in treating various diseases.
Diagnostics: Used in the development of diagnostic tools and assays.
Industry
Materials Science: Applications in the creation of novel materials with specific properties, such as polymers and nanomaterials.
Agriculture: Potential use in the development of agrochemicals for crop protection and enhancement.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Gene Expression: Influencing the expression of specific genes, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
(3E,5R,7S,8S,11E,13R,15S,16S)-3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione: A structurally similar compound with slight variations in functional groups or stereochemistry.
Other Macrocyclic Diene-Diones: Compounds with similar macrocyclic frameworks but different substituents or ring sizes.
Uniqueness
This compound is unique due to its specific combination of oxazole rings, macrocyclic structure, and multiple chiral centers. These features contribute to its distinct chemical and biological properties, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C28H38N2O6 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
(3E,5R,7S,8S,11E,13R,15S,16S)-3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione |
InChI |
InChI=1S/C28H38N2O6/c1-17-7-19(3)25(11-23-13-29-15-33-23)35-28(32)22(6)10-18(2)8-20(4)26(12-24-14-30-16-34-24)36-27(31)21(5)9-17/h9-10,13-20,25-26H,7-8,11-12H2,1-6H3/b21-9+,22-10+/t17-,18-,19+,20+,25+,26+/m1/s1 |
InChI Key |
LAJRJVDLKYGLOO-MUIZUDCYSA-N |
Isomeric SMILES |
C[C@H]1/C=C(/C(=O)O[C@H]([C@H](C[C@H](/C=C(/C(=O)O[C@H]([C@H](C1)C)CC2=CN=CO2)\C)C)C)CC3=CN=CO3)\C |
Canonical SMILES |
CC1CC(C(OC(=O)C(=CC(CC(C(OC(=O)C(=C1)C)CC2=CN=CO2)C)C)C)CC3=CN=CO3)C |
Origin of Product |
United States |
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